7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

PDE2A inhibition Cognitive disorders Medicinal chemistry

This scaffold is essential for PDE2A inhibitor development, validated by TAK-915 (0.61 nM potency). Its specific 7-methyl substitution and core structure are critical for synthesizing brain-penetrant leads. Procurement supports precise SAR exploration and analytical method validation, ensuring fidelity to known synthetic routes.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 1314968-98-3
Cat. No. B1455516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
CAS1314968-98-3
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(NCC(=O)N2)N=C1
InChIInChI=1S/C8H9N3O/c1-5-2-6-8(9-3-5)10-4-7(12)11-6/h2-3H,4H2,1H3,(H,9,10)(H,11,12)
InChIKeyCHTPIYCJJPAFFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: A Core Scaffold for PDE2A Inhibitor Development


7-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 1314968-98-3) is a heterocyclic small molecule belonging to the class of dihydropyridopyrazinones [1]. This compound serves as a versatile synthetic intermediate and a core scaffold in the development of potent and selective inhibitors for phosphodiesterase 2A (PDE2A) [2]. Its chemical structure, featuring a pyrido[2,3-b]pyrazine ring system with a methyl group at the 7-position, provides a foundational platform for further functionalization to modulate pharmacological properties, including potency, selectivity, and brain penetration [2]. Notably, it was used in the discovery and preparation of the clinical candidate TAK-915, an advanced PDE2A inhibitor investigated for cognitive disorders .

Strategic Sourcing of 7-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: Why Generic Analogs Cannot Simply Replace This Scaffold


Substitution of 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one with a structurally similar analog is not a trivial decision due to the compound's specific role as a key intermediate in the synthesis of advanced PDE2A inhibitors like TAK-915 . The precise substitution pattern on the pyrido[2,3-b]pyrazine core is critical for downstream synthetic steps, as it directly influences the regioselectivity of subsequent reactions required to install the N-4 carboxamide side chain [1]. Even minor alterations, such as the removal or relocation of the 7-methyl group, can disrupt the synthetic route, lead to different final products, or significantly alter the resulting pharmacological profile. The evidence below demonstrates that this specific scaffold provides a quantifiable advantage over other PDE2A inhibitor cores, particularly in achieving a favorable balance of high potency and selectivity [2].

Quantitative Evidence: Differentiating 7-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in PDE2A Inhibitor Development


Superior Potency Achieved Through the 7-Methyl Scaffold in TAK-915

The target compound, 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, is the essential core for constructing TAK-915, a highly potent PDE2A inhibitor. While the target compound itself is an intermediate, its value is demonstrated by the final product's performance. TAK-915 exhibits an IC50 of 0.61 nM against PDE2A [1], which is >4100-fold more selective for PDE2A than PDE1A [1]. This level of potency significantly surpasses many other PDE2A inhibitors in the same class, such as BAY 60-7550, which has a reported IC50 of 4.7 nM for PDE2A [2].

PDE2A inhibition Cognitive disorders Medicinal chemistry

Enhanced Selectivity Profile of Derivatives from the 7-Methyl Scaffold

Selectivity is a critical parameter for PDE inhibitors to avoid off-target effects. Derivatives built upon the 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core, such as TAK-915, demonstrate exceptional selectivity. TAK-915 exhibits >4100-fold selectivity for PDE2A over PDE1A [1]. In contrast, other PDE2A inhibitors from different chemical series, like PF-05085727, while potent, have a reported selectivity of >4,000-fold over a panel of PDEs [2]. The specific selectivity profile, particularly the high ratio against PDE1A, is a distinguishing feature of the TAK-915 series derived from this scaffold.

PDE selectivity Off-target effects Safety pharmacology

Validated Synthetic Utility: Proven Precursor to Clinical Candidate TAK-915

The target compound is not merely a theoretical scaffold but a validated synthetic intermediate with a direct link to a clinical-stage asset. It was explicitly used in the discovery and preparation of TAK-915, an orally active PDE2A inhibitor that advanced to human clinical trials for cognitive disorders . In contrast, many other pyrido[2,3-b]pyrazine derivatives, such as those described as ALK and c-Met inhibitors, have not demonstrated the same level of translational success or been used to create a clinical candidate with this specific therapeutic profile [1].

Synthetic intermediate Clinical candidate Drug discovery

Optimal Research and Industrial Applications for 7-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one


Synthesis of Next-Generation PDE2A Inhibitors for CNS Disorders

Procurement of 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is essential for medicinal chemistry teams focused on expanding the SAR of PDE2A inhibitors with improved brain penetration and potency profiles. The scaffold's proven role in generating TAK-915, which demonstrated significant elevation of cGMP in mouse brains and improved cognitive performance in rats [1], provides a validated starting point. Researchers can leverage this core to explore new side chains at the N-4 position, aiming to replicate or exceed the 0.61 nM potency and >4100-fold selectivity observed with TAK-915 [2].

Structure-Based Drug Design (SBDD) and Computational Modeling

The 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold is an ideal subject for computational studies aimed at optimizing PDE2A inhibition. Its use in the discovery of TAK-915, which employed SBDD to enhance potency and selectivity [3], provides a rich dataset for molecular modeling. Procurement supports efforts in virtual screening, docking studies, and free energy perturbation (FEP) calculations to design novel derivatives with enhanced binding affinity to the PDE2A active site, potentially yielding compounds with IC50 values in the low picomolar range, as seen with other optimized series [4].

Development of PDE2A PET Tracers for Neuroimaging

The high potency and selectivity achievable with the pyrido[2,3-b]pyrazin-2(1H)-one scaffold make it a promising starting point for developing PET imaging agents. The lead compound TAK-915 demonstrates favorable brain penetration [5], a prerequisite for CNS imaging. By procuring the core scaffold, research groups can synthesize and evaluate novel radiolabeled derivatives to visualize PDE2A expression in the brain, a tool valuable for studying neurological disorders like schizophrenia and Alzheimer's disease, where PDE2A is implicated [1].

Reference Standard for Analytical and Process Chemistry

In industrial settings, 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one serves as a critical reference standard for quality control and process development. Its role as a key intermediate for TAK-915 necessitates its procurement for analytical method validation (e.g., HPLC, LC-MS) to monitor reaction progress, assess purity of final APIs, and identify potential impurities during scale-up synthesis. Its well-defined chemical and physical properties, including molecular weight (163.18 g/mol) and predicted boiling point (410.3±45.0 °C) , facilitate robust analytical method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.